Polydisperse PEG-thiol mixtures compromise analytical reproducibility in ADC and PROTAC development. m-PEG7-thiol, a discrete monodisperse linker, offers precise structural control: • Uniform DAR via maleimide-thiol coupling; • Exact 7-unit spacer balances solubility with passive permeability for targeted protein degraders; • SAM formation on gold with minimal protein fouling for SPR sensors.
m-PEG7-thiol (methoxy-PEG7-thiol) is a discrete, monodisperse polyethylene glycol derivative featuring a reactive terminal sulfhydryl group and a stable methoxy cap. With an exact molecular weight of 356.48 g/mol and a 7-unit ethylene glycol spacer, it is engineered for applications requiring precise structural characterization, such as the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). The molecule provides exactly eight hydrogen bond acceptor sites, conferring targeted aqueous solubility to hydrophobic payloads. Its terminal thiol enables rapid, site-specific Michael addition with maleimides or direct dative bonding to transition metal surfaces, establishing it as a highly reproducible building block for advanced bioconjugation and material science workflows .
When procuring linkers for bioconjugation or surface modification, substituting discrete m-PEG7-thiol with polymeric mPEG-thiol mixtures (e.g., 1 kDa or 2 kDa) replaces a precisely defined molecule with a highly polydisperse mixture. This substitution complicates downstream analytical characterization and lot-to-lot reproducibility, which are critical for regulatory compliance in pharmaceutical manufacturing. Furthermore, opting for shorter analogs like m-PEG3-thiol often fails to provide an adequate hydration shell to prevent non-specific protein fouling on metal surfaces, while longer variants such as m-PEG12-thiol add unnecessary molecular weight that can severely restrict passive cellular permeability in targeted protein degraders .
In pharmaceutical manufacturing, the exact mass of linker molecules is critical for structural validation. m-PEG7-thiol provides >95% single-oligomer purity with an exact mass of 356.48 Da, eliminating the broad Gaussian mass distribution characteristic of polymeric PEGs .
| Evidence Dimension | Polydispersity and exact mass characterization |
| Target Compound Data | m-PEG7-thiol exhibits >95% single-oligomer purity (PDI = 1.0) with an exact mass of 356.48 Da. |
| Comparator Or Baseline | Polymeric mPEG-thiol (e.g., 1 kDa or 2 kDa) exhibits a broad molecular weight distribution (PDI > 1.05). |
| Quantified Difference | Reduces the number of linker-derived product isoforms from dozens to exactly one. |
| Conditions | Mass spectrometry and HPLC characterization of synthesized PROTACs or ADCs. |
Procuring monodisperse PEGs is essential for meeting strict regulatory requirements for exact structural characterization and batch-to-batch consistency.
When modifying gold nanoparticles or electrodes, the hydrophilic chain length directly dictates the resistance to protein adsorption. The 7-unit PEG chain of m-PEG7-thiol forms a dense hydration layer that highly suppresses protein binding compared to hydrophobic alkyl thiols, which rapidly adsorb serum proteins .
| Evidence Dimension | Reduction of non-specific protein adsorption |
| Target Compound Data | Provides 8 hydrogen bond acceptors to form a stable, dense hydration layer. |
| Comparator Or Baseline | Hydrophobic alkyl thiols (e.g., hexanethiol) lack a hydration shell. |
| Quantified Difference | PEGylated self-assembled monolayers (SAMs) typically reduce non-specific protein fouling by >90% compared to unpassivated or alkyl-thiol passivated surfaces. |
| Conditions | Gold nanoparticle or electrode surfaces exposed to complex biological fluids (e.g., blood serum). |
Crucial for procuring surface modifiers that maintain the stability and signal-to-noise ratio of gold-based biosensors in complex biological matrices.
PROTACs often suffer from poor cellular uptake due to their large size. At ~356 Da, m-PEG7-thiol maintains the total degrader molecular weight closer to the viable range for membrane crossing, whereas longer discrete PEGs add excessive mass that drastically reduces passive permeability .
| Evidence Dimension | Passive cellular permeability limit |
| Target Compound Data | Adds exactly 356.48 Da to the PROTAC construct. |
| Comparator Or Baseline | Longer discrete PEGs (e.g., mPEG12-thiol or mPEG24-thiol) add >500-1000 Da to the linker alone. |
| Quantified Difference | Prevents the exponential drop in passive permeability typically observed when total PROTAC mass significantly exceeds 1000 Da. |
| Conditions | In vitro cellular assays measuring PROTAC intracellular accumulation. |
Allows drug developers to balance the aqueous solubility of the degrader without sacrificing the cellular uptake required for therapeutic efficacy.
For protein modification, controlling the site of attachment is critical to preserving biological activity. The terminal thiol of m-PEG7-thiol reacts with maleimides via Michael addition at physiological pH, offering highly site-specific conjugation at cysteine residues, unlike amine-reactive PEGs that randomly modify abundant surface lysines .
| Evidence Dimension | Reaction rate and site-selectivity at physiological pH |
| Target Compound Data | Thiol-maleimide Michael addition proceeds rapidly and selectively at pH 6.5–7.5. |
| Comparator Or Baseline | mPEG-amine or NHS-ester PEGs target primary amines (lysines), leading to random, heterogeneous conjugation. |
| Quantified Difference | Thiol conjugation to free cysteines is >1000 times faster and highly site-specific compared to amine-directed PEGylation. |
| Conditions | Aqueous buffer (pH 6.5-7.5) during protein or antibody modification. |
Ensures procurement of a reagent that yields homogeneous, well-defined bioconjugates rather than complex, difficult-to-purify product mixtures.
Due to its exact molecular weight and defined chain length, m-PEG7-thiol serves as an effective linker for connecting E3 ligase ligands to target protein binders. It provides necessary aqueous solubility for ternary complex formation without exceeding the molecular weight limits that hinder cellular permeability .
In ADC manufacturing, the terminal thiol enables precise conjugation to maleimide-functionalized payloads or engineered cysteine residues on antibodies. The monodisperse nature of the 7-unit PEG chain ensures a uniform drug-to-antibody ratio (DAR), which is critical for consistent pharmacokinetics and regulatory approval .
For in vivo diagnostics and surface plasmon resonance (SPR) biosensors, m-PEG7-thiol is utilized to form self-assembled monolayers (SAMs) on gold surfaces. The thiol group forms a strong dative bond with gold, while the PEG7 chain creates a hydrophilic shield that drastically reduces non-specific protein fouling in blood serum .
In tissue engineering, m-PEG7-thiol functions as a highly reactive, water-soluble crosslinker or functionalization agent. It readily participates in photoinitiated thiol-ene reactions with alkene-functionalized polymers to create biocompatible hydrogels with precisely tunable mechanical properties .